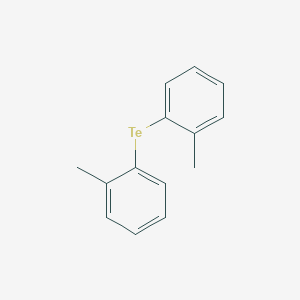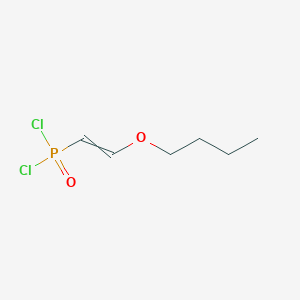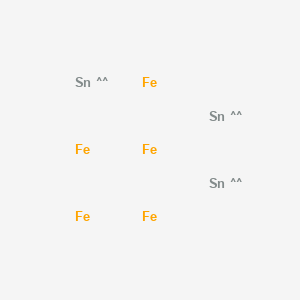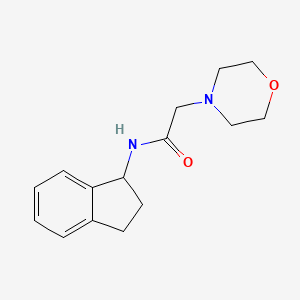
2-Benzyl-1,3-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a cyclohexanol derivative, characterized by the presence of a benzyl group and two methyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 1,3-dimethylcyclohexan-1-ol with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Benzyl-1,3-dimethylcyclohexanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to reduce the ketone to the corresponding alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-Benzyl-1,3-dimethylcyclohexanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-Benzyl-1,3-dimethylcyclohexane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Benzyl-1,3-dimethylcyclohexanone.
Reduction: 2-Benzyl-1,3-dimethylcyclohexane.
Substitution: 2-Benzyl-1,3-dimethylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism by which 2-Benzyl-1,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylcyclohexanol: Lacks the two methyl groups on the cyclohexane ring.
1,3-Dimethylcyclohexanol: Lacks the benzyl group.
2-Benzyl-1,3-dimethylcyclohexanone: The ketone analog of 2-Benzyl-1,3-dimethylcyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a benzyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10396-89-1 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2-benzyl-1,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-6-10-15(2,16)14(12)11-13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
NUKIYFNTTDMPOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1CC2=CC=CC=C2)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)






![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


